molecular formula C21H28N2O3S B5483994 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol

1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol

Cat. No. B5483994
M. Wt: 388.5 g/mol
InChI Key: NAIXTNDEMJVVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. This compound is widely used in scientific research as a protein kinase inhibitor.

Mechanism of Action

1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 binds to the ATP-binding site of PKC and inhibits its activity by preventing the phosphorylation of downstream substrates. This inhibition leads to the downregulation of various cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. In addition, 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 has been shown to have neuroprotective effects and to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 is a highly potent and selective inhibitor of PKC, which makes it a valuable tool for investigating the role of PKC in various biological processes. However, 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 has some limitations, including its poor solubility in water and its potential off-target effects on other kinases.

Future Directions

There are several future directions for the use of 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 in scientific research. One direction is to investigate the role of PKC in the development and progression of various cancers and to explore the potential of 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 as a therapeutic agent for cancer treatment. Another direction is to investigate the role of PKC in cardiovascular diseases and to explore the potential of 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 as a therapeutic agent for heart failure. Finally, future research could focus on developing more potent and selective inhibitors of PKC that have fewer off-target effects.
Conclusion:
1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 is a synthetic compound that is widely used in scientific research as a protein kinase inhibitor. It has a wide range of biochemical and physiological effects and has been shown to be a valuable tool for investigating the role of PKC in various biological processes. Despite its limitations, 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 has significant potential for future research in cancer, cardiovascular diseases, and other areas.

Synthesis Methods

1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 can be synthesized using a variety of methods, including the reaction of 4-biphenylylsulfonyl chloride with 4-azepanone followed by reduction with sodium borohydride and the reaction of 4-biphenylylsulfonyl chloride with 4-aminomethylpiperidine followed by cyclization with phosgene. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play critical roles in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. 1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol 31-8220 has been widely used in scientific research to investigate the role of PKC in various biological processes, including cancer, cardiovascular diseases, neurological disorders, and inflammation.

properties

IUPAC Name

4-[(dimethylamino)methyl]-1-(4-phenylphenyl)sulfonylazepan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-22(2)17-21(24)13-6-15-23(16-14-21)27(25,26)20-11-9-19(10-12-20)18-7-4-3-5-8-18/h3-5,7-12,24H,6,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXTNDEMJVVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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